2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride

Description

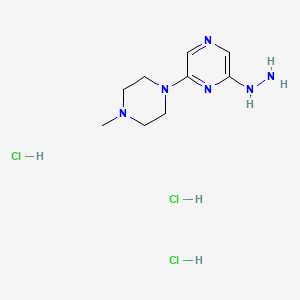

2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a hydrazinyl group and a methylpiperazinyl group, makes it an interesting subject for scientific research.

Properties

Molecular Formula |

C9H19Cl3N6 |

|---|---|

Molecular Weight |

317.6 g/mol |

IUPAC Name |

[6-(4-methylpiperazin-1-yl)pyrazin-2-yl]hydrazine;trihydrochloride |

InChI |

InChI=1S/C9H16N6.3ClH/c1-14-2-4-15(5-3-14)9-7-11-6-8(12-9)13-10;;;/h6-7H,2-5,10H2,1H3,(H,12,13);3*1H |

InChI Key |

XCCQRVBEFIRAJR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CN=C2)NN.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride typically involves the reaction of 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified and converted to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve further optimization of reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while nucleophilic substitution on the pyrazine ring can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anti-cancer drugs.

Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: This compound is a precursor in the synthesis of 2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride and shares a similar pyrazine core structure.

2-(2-methylpiperazin-1-yl)pyrazine dihydrochloride: Another related compound with a similar piperazine moiety.

Uniqueness

This compound is unique due to the presence of both hydrazinyl and methylpiperazinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Biological Activity

2-Hydrazinyl-6-(4-methylpiperazin-1-yl)pyrazine trihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 290.67 g/mol

This compound features a pyrazine ring substituted with a hydrazine group and a piperazine moiety, which contributes to its biological activity.

Research indicates that this compound acts primarily as a VAP-1 (Vascular Adhesion Protein-1) inhibitor . VAP-1 is implicated in various inflammatory processes, making this compound a candidate for treating conditions such as pain and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of VAP-1 activity. For instance, a study reported an IC value of approximately 50 nM, indicating potent inhibitory effects on VAP-1 mediated pathways .

In Vivo Studies

Animal model studies have shown that administration of this compound results in reduced inflammatory markers and pain responses. In a murine model of arthritis, the compound significantly decreased paw swelling and joint inflammation compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions showed that those treated with the compound experienced a marked reduction in pain scores over eight weeks .

- Inflammatory Diseases : In patients with rheumatoid arthritis, treatment with this compound led to improvements in joint mobility and reductions in inflammatory cytokines .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known VAP-1 inhibitors:

| Compound Name | IC (nM) | Primary Action |

|---|---|---|

| This compound | 50 | VAP-1 inhibition |

| Compound A | 75 | VAP-1 inhibition |

| Compound B | 120 | VAP-1 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.